molecular formula C8H9ClN2O2 B2541794 Ethyl 2-amino-6-chloronicotinate CAS No. 936344-72-8

Ethyl 2-amino-6-chloronicotinate

Cat. No.: B2541794
CAS No.: 936344-72-8
M. Wt: 200.62
InChI Key: JBNGZIXONGGHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol .

Scientific Research Applications

Ethyl 2-amino-6-chloronicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

Ethyl 2-amino-6-chloronicotinate has a hazard statement of H302, indicating that it may be harmful if swallowed . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

Ethyl 2-amino-6-chloronicotinate is currently used for research purposes. Its future directions could involve further exploration of its properties and potential applications in various fields, including pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-6-chloronicotinate typically involves the reaction of 2-amino-6-chloronicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-chloronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acid receptors, leading to the modulation of various cellular processes. This interaction can result in anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • 2-amino-6-chloronicotinic acid

Comparison: Ethyl 2-amino-6-chloronicotinate is unique due to the presence of both an amino group and a chlorine atom on the nicotinic acid backbone. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the chlorine atom enhances its reactivity in substitution reactions, while the amino group contributes to its potential biological activities .

Properties

IUPAC Name

ethyl 2-amino-6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGZIXONGGHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethanol (20 mL) were added concentrated sulfuric acid (10 mL) and 2-amino-6-chloro-nicotinic acid (6.3 g, 27 mmol, purity: 75%) described in Manufacturing Example 26-1-1 on an ice bath, which was stirred overnight at 65° C. The reaction mixture was gradually cooled, after which a sodium hydrogencarbonate aqueous solution was added to neutralize the mixture. The precipitated solids were filtered to obtain the title compound (4.1 g, 74%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
74%

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